2-Chloro-6-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines, which are derivatives of naphthalene. This compound features a chlorine atom at the second position and a fluorine atom at the sixth position of the naphthyridine ring system. The molecular formula for 2-Chloro-6-fluoro-1,7-naphthyridine is C_10H_6ClF_N, and it has garnered attention in various fields of chemical research due to its potential biological activity and applications in medicinal chemistry.
2-Chloro-6-fluoro-1,7-naphthyridine can be sourced from chemical suppliers and is classified under the category of halogenated heterocycles. Its structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis. This compound is often studied for its pharmacological properties, particularly as a potential scaffold for drug development.
The synthesis of 2-Chloro-6-fluoro-1,7-naphthyridine can be achieved through several methods, including:
The synthetic routes typically involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 2-Chloro-6-fluoro-1,7-naphthyridine consists of a bicyclic system with a nitrogen atom incorporated into the aromatic ring. The presence of both chlorine and fluorine atoms significantly influences its electronic properties and reactivity.
Key data regarding its molecular structure includes:
2-Chloro-6-fluoro-1,7-naphthyridine participates in several chemical reactions:
Reactions are typically carried out using standard laboratory techniques such as refluxing in organic solvents or utilizing microwave-assisted synthesis for improved efficiency.
The mechanism of action for 2-Chloro-6-fluoro-1,7-naphthyridine primarily revolves around its ability to interact with biological targets through its halogen substituents. These interactions can lead to:
Experimental studies often utilize techniques such as molecular docking and kinetic assays to elucidate these mechanisms further.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
2-Chloro-6-fluoro-1,7-naphthyridine has several scientific uses:
Naphthyridines represent a privileged class of nitrogen-containing heterocyclic compounds characterized by fused pyridine rings. Among the six possible isomers, the 1,7-naphthyridine scaffold has emerged as a structurally distinctive framework in drug design due to its hydrogen-bonding capabilities, aromatic stacking properties, and metabolic stability. This isomer provides a geometrically defined platform for introducing strategic substituents that modulate electronic distribution, lipophilicity, and target binding affinity. The incorporation of halogen atoms—specifically chlorine and fluorine—at the 2- and 6-positions generates derivatives with unique physicochemical and biological profiles, making 2-chloro-6-fluoro-1,7-naphthyridine a compound of significant contemporary interest across therapeutic domains.
The therapeutic exploration of naphthyridines originated with nalidixic acid (a 1,8-naphthyridine) in 1962 as a first-generation quinolone antibiotic targeting DNA gyrase [9]. While effective against Gram-negative pathogens, limitations in spectrum and pharmacokinetics spurred isomer diversification. The 1,7-naphthyridine scaffold gained prominence due to its superior metabolic stability and binding versatility compared to other isomers. Early research focused on unsubstituted or minimally substituted derivatives, but the 1990s witnessed strategic halogen incorporation to enhance target affinity and optimize ADME properties.
A pivotal advancement emerged with the development of MET kinase inhibitors featuring 1,6-naphthyridinone cores. Compounds like BMS-777607 demonstrated that chloro-substituted intermediates (e.g., chlorinated 1,6-naphthyridine 14) served as crucial synthetic handles for generating potent anticancer agents through nucleophilic displacement [2]. This highlighted halogen's dual role as a direct pharmacophore and a synthetic linchpin. Concurrently, fluorinated 1,8-naphthyridines like gemifloxacin and trovafloxacin validated the bioisosteric potential of fluorine for improving membrane permeability and microbial target engagement [9]. These successes catalyzed interest in mixed chloro/fluoro-1,7-naphthyridines, combining halogen-specific advantages within a single scaffold.
Table 1: Evolution of Key Halogenated Naphthyridine Therapeutics
Era | Compound/Scaffold | Halogen Pattern | Therapeutic Application | Significance |
---|---|---|---|---|
1960s | Nalidixic Acid | None (1,8-isomer) | Urinary Tract Antibiotic | First naphthyridine antibiotic; DNA gyrase inhibitor |
1990s | Trovafloxacin | 6-F (1,8-isomer) | Broad-spectrum Antibiotic | Validated fluoro-naphthyridines; withdrawn (hepatotoxicity) |
2000s | BMS-777607 (MET inhibitor) | Chlorinated intermediate | Anticancer (MET kinase inhibition) | Showcased chloro-naphthyridine synthetic utility |
2010s-Present | Mixed Chloro/Fluoro Derivatives | e.g., 2-Cl-6-F-1,7 | Under investigation (anticancer, antimicrobial) | Synergistic halogen effects; optimized target binding |
The 1,7-naphthyridine isomer exhibits distinct electronic topography and hydrogen-bonding capacity compared to other naphthyridine isomers. Nitrogen atoms at positions 1 and 7 create an asymmetric dipole moment, enhancing interaction with polarized protein pockets. Critically, the proton-accepting ability of N1 facilitates strong hydrogen bonds with target biomolecules (e.g., kinase hinge regions), while the C2 and C6 positions are sterically and electronically amenable to substitution without disrupting core planarity [9].
Introduction of chlorine at C2 and fluorine at C6 induces complementary effects:
Table 2: Influence of Isomerism and Halogen Placement on Naphthyridine Properties
Isomer | Nitrogen Positions | Key Structural Feature | Effect of 2-Cl,6-F Substitution |
---|---|---|---|
1,7-Naphthyridine | 1,7 | Asymmetric dipole; N1 H-bond acceptor | Enhanced dipole (~1.5 D increase); optimized H-bond capacity; retained planarity |
1,6-Naphthyridine | 1,6 | Symmetric resonance forms | Moderate dipole increase; C2 halogen labile to nucleophiles |
1,8-Naphthyridine | 1,8 | Linear H-bonding array | Reduced conformational flexibility; potential steric clash |
1,5-Naphthyridine | 1,5 | Angular geometry | Significant distortion from planarity; disrupted stacking |
The strategic combination of chlorine and fluorine on the 1,7-naphthyridine scaffold leverages complementary physicochemical effects that translate to enhanced bioactivity:
Electrostatic Optimization for Target Binding: Chlorine's polarizability enables weak halogen bonding (R-X···Y; X=Cl, Y=O/N) with protein backbones, contributing ~1–2 kcal/mol to binding energy. Fluorine, while a poor halogen bond donor, excels as a hydrogen bond acceptor (C-F···H-N) and modulates pKa of nearby groups. In MET kinase inhibitors, chloro-substituted naphthyridines exhibit improved hinge region binding versus fluoro-only analogs due to combined hydrophobic contact (Cl) and electrostatic interaction (F) [2]. Podophyllotoxin derivatives demonstrate that fluorine substitution enhances apoptosis induction (via caspase-9 upregulation) 10-100 times more effectively than chloro/bromo analogs due to improved membrane permeability and target engagement [4].
ADME Enhancement: Fluorine reduces CYP450-mediated metabolism by blocking vulnerable oxidation sites. Chlorine increases lipophilicity (clogP +0.5–0.8 vs H), enhancing passive diffusion. This synergy is evident in naphthyridine-based analgesics where 2-haloanilides show superior CNS penetration. Specifically, N-(2-fluorophenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide exhibits potent non-opioid analgesia attributed to fluorine-enabled brain uptake and chlorine-enabled sustained target occupancy [6].
Synthetic Versatility: Chlorine serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) or cross-coupling, while fluorine acts as a blocking group due to its resistance to displacement. This enables sequential derivatization—fluorine remains intact during Pd-catalyzed functionalization of chlorine. For glucocorticoid receptor imaging agents, fluorinated pyridyl steroids achieved high-affinity binding (>10x dexamethasone), with radiofluorination facilitated by chlorine/fluorine exchange strategies [10].
Table 3: Electrostatic and Bioactivity Synergy of Chloro-Fluoro Substitution
Property | Chlorine Contribution | Fluorine Contribution | Synergistic Outcome |
---|---|---|---|
Lipophilicity (clogP) | Significant increase (+0.5–0.8) | Minimal change (±0.1) | Balanced lipophilicity for membrane permeability |
Metabolic Stability | Moderate CYP2C9 inhibition risk | Strong blockade of CYP-mediated oxidation | Enhanced metabolic half-life |
Target Binding | Halogen bonding (X-bond); hydrophobic filling | Hydrogen bonding (C-F···H-N); pKa modulation | Multipoint binding; improved affinity & selectivity |
Synthetic Utility | Site for SNAr/Pd-coupling | Inert to nucleophiles; radiolabeling handle (¹⁸F) | Sequential functionalization; PET tracer development |
Cellular Activity | Pro-apoptotic effects (caspase activation) | Enhanced mitochondrial membrane potential disruption | Potentiated cytotoxicity (e.g., in HeLa cells [4]) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: